molecular formula C22H25N5O4S B2833175 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide CAS No. 1189910-01-7

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide

Numéro de catalogue: B2833175
Numéro CAS: 1189910-01-7
Poids moléculaire: 455.53
Clé InChI: NZOKRRDWXVWGLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a triazolo-pyrimidine derivative featuring a thieno-fused heterocyclic core, a propanamide linker, and a 3,5-dimethoxyphenyl substituent. The 3,5-dimethoxyphenyl group distinguishes it from structurally related analogs, introducing enhanced polarity and hydrogen-bonding capacity compared to methyl-substituted derivatives. The butyl side chain at position 4 and the 5-oxo moiety contribute to its lipophilic and electron-deficient characteristics, which may influence binding affinity and metabolic stability.

Propriétés

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(3,5-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S/c1-4-5-9-26-21(29)20-17(8-10-32-20)27-18(24-25-22(26)27)6-7-19(28)23-14-11-15(30-2)13-16(12-14)31-3/h8,10-13H,4-7,9H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOKRRDWXVWGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide is a member of the thienotriazolopyrimidine class of compounds. This class has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. This article reviews the biological activity of this specific compound based on available literature.

The molecular formula of the compound is C22H25N5O4SC_{22}H_{25}N_{5}O_{4}S, with a molecular weight of approximately 455.53 g/mol . The structural characteristics include a thieno-triazolo-pyrimidine core which is significant for its biological activity.

PropertyValue
Molecular FormulaC22H25N5O4S
Molecular Weight455.53 g/mol
LogP4.0041
Polar Surface Area64.124 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anti-inflammatory Activity

Research has indicated that derivatives of thienotriazolopyrimidines exhibit notable anti-inflammatory effects. For instance, a study on similar compounds demonstrated significant reduction in paw edema in formalin-induced models, suggesting effective analgesic properties alongside anti-inflammatory action . The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is often implicated in inflammatory processes.

Anticancer Activity

The compound's structural features may also contribute to anticancer properties. Thienotriazolopyrimidines have been explored as inhibitors of polo-like kinase 1 (Plk1), a target in various cancers due to its role in cell cycle regulation. Inhibitors targeting Plk1 have shown promise in inducing mitotic arrest and antiproliferative effects in cancer cell lines . The specific compound's ability to selectively inhibit Plk1 while sparing other kinases could enhance its therapeutic index.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that substituents on the phenyl ring and variations in side chains can significantly affect the potency and selectivity of these compounds against biological targets . For example, modifications that enhance lipophilicity or alter electronic properties can lead to improved binding affinities and increased efficacy.

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • Anti-inflammatory Study : A series of thienotriazolopyrimidine derivatives were tested for their anti-inflammatory activity using formalin-induced edema models. Compounds exhibited significant effects compared to standard treatments like diclofenac sodium .
  • Cancer Cell Line Testing : In vitro studies evaluated the anticancer efficacy of thienotriazolopyrimidines against various cancer cell lines. Results indicated that certain derivatives could induce apoptosis and inhibit cell proliferation effectively .

Applications De Recherche Scientifique

Anticancer Research

One of the primary applications of this compound is in anticancer research. It acts as an inhibitor of Polo-like kinase 1 (Plk1), an enzyme crucial for cell division. The inhibition of Plk1 can lead to mitotic arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Case Studies:

  • HeLa Cells : Studies have shown that this compound induces apoptosis at concentrations as low as 5 μM.
  • MCF-7 Cells : Demonstrated a dose-dependent inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications on the phenyl ring and alkyl groups significantly influence the compound's potency against Plk1. For instance:

  • Alkyl Substituents : The butyl group enhances hydrophobic interactions with Plk1.
  • Aromatic Modifications : Variations can alter binding affinity and cellular permeability.

Table 1 summarizes the inhibitory activity of various analogs derived from this compound:

Compound IDIC50 (μM)Target
Compound A4.4Plk1 PBD
Compound B12.7Plk2 PBD
Compound C8.9Plk3 PBD

Other Biological Activities

Beyond its anticancer properties, preliminary screenings suggest potential anti-inflammatory and analgesic activities. However, these effects require further investigation to establish mechanisms and therapeutic viability.

Potential Applications in Other Fields

The unique structure of this compound may also lend itself to applications in other areas such as:

  • Antimicrobial Research : Investigating its efficacy against various microbial strains.
  • Material Science : Exploring its properties for potential use in developing new materials with specific functionalities.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to two closely related analogs from recent literature (see Table 1):

  • F084-0685: 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-methylphenyl)propanamide .
  • F084-0686: 3-(4-butyl-5-oxo-4,5-dihydrothieno[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)propanamide .

Table 1: Structural and Physicochemical Comparison

Property Target Compound (3,5-dimethoxyphenyl) F084-0685 (3-methylphenyl) F084-0686 (4-methylphenyl)
Molecular Formula C₂₂H₂₅N₅O₄S* C₂₁H₂₃N₅O₂S C₂₁H₂₃N₅O₂S
Molecular Weight (g/mol) ~455.1* 409.51 409.51
Substituent 3,5-dimethoxyphenyl 3-methylphenyl 4-methylphenyl
logP (predicted) ~2.1* 3.43 3.43
H-Bond Acceptors 8* 6 6
H-Bond Donors 1 1 1
Polar Surface Area (Ų) ~90* 64.12 64.12

*Extrapolated data based on structural modifications.

Key Findings:

Substituent Effects :

  • The 3,5-dimethoxyphenyl group introduces two additional oxygen atoms compared to methyl-substituted analogs, increasing hydrogen-bond acceptors (HBA = 8 vs. 6) and polar surface area (PSA ~90 Ų vs. 64 Ų). This enhances hydrophilicity, likely improving aqueous solubility but reducing membrane permeability .
  • The methoxy groups lower logP (estimated ~2.1 vs. 3.43 in methyl analogs), reflecting reduced lipophilicity. This may alter pharmacokinetic properties, such as bioavailability and tissue distribution.

Positional Isomerism :

  • While F084-0685 (3-methylphenyl) and F084-0686 (4-methylphenyl) exhibit identical molecular weights and logP values, the meta- vs. para-substitution may influence conformational flexibility and target engagement. For the target compound, the meta-positioned methoxy groups could enforce a distinct binding orientation compared to methyl analogs.

Q & A

Q. Optimization strategies :

  • Use high-resolution mass spectrometry (HRMS) and LC-MS to monitor intermediate purity .
  • Adjust solvent polarity (e.g., switch from DMF to THF) to improve alkylation yields .

How can structural integrity and purity be confirmed post-synthesis?

Q. Basic

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks. For example, the 3,5-dimethoxyphenyl group shows distinct aromatic proton signals at δ 6.2–6.8 ppm and methoxy peaks at δ 3.7–3.9 ppm .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+^+ peak) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve conformational details of the triazolo-pyrimidine core for target validation .

What experimental designs are suitable for evaluating its biological activity?

Q. Advanced

  • In vitro enzyme assays : Screen against kinases or microbial targets (e.g., Candida albicans) using fluorescence-based assays. Include positive controls (e.g., fluconazole for antifungal studies) and dose-response curves (IC50_{50}/EC50_{50}) .
  • Cellular cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
  • Data normalization : Account for solvent effects (e.g., DMSO tolerance <0.1%) to avoid false positives .

How can contradictory structure-activity relationship (SAR) data be resolved?

Q. Advanced

  • Meta-analysis : Compare bioactivity datasets across analogs (e.g., substituent effects on the butyl group) to identify outliers .
  • Molecular docking : Validate hypotheses using software like AutoDock Vina. For example, the butyl chain may occupy hydrophobic pockets in kinase targets, explaining potency variations .
  • Synthetic replicates : Repeat key reactions with strict control of anhydrous conditions to minimize batch variability .

What computational methods aid in understanding its interaction mechanisms?

Q. Advanced

  • Molecular dynamics (MD) simulations : Model binding stability with targets (e.g., 50 ns simulations in GROMACS) to assess hydrogen bonding and π-π stacking interactions .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the triazolo ring) using Schrödinger’s Phase .
  • ADMET prediction : Use SwissADME to estimate solubility (LogP) and metabolic stability (CYP450 interactions) .

What are the challenges in pharmacokinetic (PK) profiling?

Q. Advanced

  • Solubility limitations : The lipophilic triazolo-pyrimidine core may require formulation with cyclodextrins or nanoemulsions .
  • Metabolic stability : Monitor oxidative dealkylation of the butyl group using liver microsome assays (e.g., human CYP3A4) .
  • Bioanalytical validation : Develop UPLC-MS/MS methods for plasma quantification with LOQ <10 ng/mL .

How can reaction yields be improved during scale-up?

Q. Advanced

  • Process intensification : Use flow chemistry for exothermic steps (e.g., amidation) to enhance heat dissipation .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using JMP or MODDE software .

What are the key structural features influencing bioactivity?

Q. Basic

  • Triazolo-pyrimidine core : Essential for ATP-binding pocket interactions in kinase inhibition .
  • 3,5-Dimethoxyphenyl group : Enhances solubility and π-stacking with aromatic residues in target proteins .
  • Butyl side chain : Modulates membrane permeability and metabolic stability .

How to analyze enantiomeric purity if chiral centers are present?

Q. Advanced

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol gradients (85:15) to resolve enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .

What in vitro assays are recommended for target engagement studies?

Q. Advanced

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon_{on}/koff_{off}) to immobilized targets .
  • Thermal shift assays : Monitor protein melting temperature (ΔTm_m) shifts upon compound binding .
  • Cellular imaging : Use confocal microscopy with fluorescent probes (e.g., FITC-labeled derivatives) to track subcellular localization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.